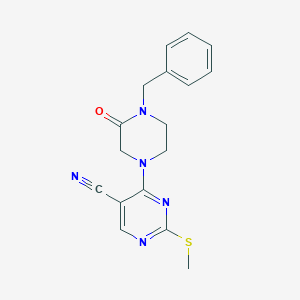

4-(4-benzyl-3-oxopiperazin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile

説明

特性

IUPAC Name |

4-(4-benzyl-3-oxopiperazin-1-yl)-2-methylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c1-24-17-19-10-14(9-18)16(20-17)22-8-7-21(15(23)12-22)11-13-5-3-2-4-6-13/h2-6,10H,7-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERAKNZRUMKYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)N2CCN(C(=O)C2)CC3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(4-benzyl-3-oxopiperazin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed exploration of its biological activity, supported by relevant studies, data tables, and case analyses.

Chemical Structure and Properties

The molecular formula of the compound is , featuring a piperazine ring substituted with a benzyl group and a pyrimidine structure. The presence of a methylthio group and a carbonitrile moiety suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The compound under discussion has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | < 32 µg/mL |

| Staphylococcus aureus | < 40 µg/mL |

| Candida albicans | < 207 µg/mL |

These results indicate that the compound exhibits promising antibacterial effects, particularly against E. coli and S. aureus .

Anticancer Activity

The anticancer potential of this compound has also been explored through in vitro studies on various cancer cell lines. Notably, the compound demonstrated significant cytotoxic effects against leukemia and breast cancer cell lines.

Table 2: Anticancer Activity Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| RPMI-8226 (Leukemia) | 10 | Non-cytotoxic at therapeutic levels |

| MCF-7 (Breast Cancer) | 15 | Significant growth inhibition |

| A549 (Lung Cancer) | 20 | Moderate activity |

The findings suggest that the compound could be a viable candidate for further development as an anticancer agent .

The biological activity of This compound is thought to involve multiple mechanisms:

- Inhibition of DNA Synthesis : Similar to other pyrimidine derivatives, it may interfere with DNA replication processes in bacterial cells.

- Induction of Apoptosis : In cancer cells, this compound may trigger apoptotic pathways, leading to cell death.

- Antioxidant Properties : The methylthio group may contribute to antioxidant activity, protecting host cells while targeting pathogens.

Case Studies

A recent study synthesized several derivatives of this compound and evaluated their biological activities. Among the synthesized compounds, some exhibited enhanced potency compared to the parent structure, indicating that structural modifications can significantly influence biological outcomes.

Case Study Example

In a comparative analysis involving derivatives:

- Compound A showed superior antibacterial activity with an MIC of <20 µg/mL against E. coli.

- Compound B , modified at the piperazine position, exhibited increased cytotoxicity against breast cancer cells with an IC50 of 12 µM.

These findings underscore the importance of chemical modifications in enhancing the therapeutic efficacy of pyrimidine-based compounds .

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional uniqueness can be contextualized by comparing it to related pyrimidine derivatives discussed in recent literature. Below is a detailed analysis:

Structural Analogues

Notes:

- Structural Divergence: The target compound’s 4-benzyl-3-oxopiperazine group differentiates it from adamantane-based (Compound 72) or simple phenyl-substituted analogs (e.g., IIh).

- Methylsulfanyl Role : The 2-methylsulfanyl group is conserved across multiple analogs (e.g., IIh, Compound 72) and is linked to improved metabolic stability and hydrophobic interactions in receptor binding .

Pharmacological and Kinetic Profiles

- Analgesic Activity : Derivatives like IIh and IIl () highlight the significance of the methylsulfanyl group in pain modulation. However, the target compound’s piperazine moiety may shift its activity toward kinase or GPCR targets (e.g., PKCθ or A1AR) rather than direct analgesia .

- Receptor Residence Time (RT) : Modifications to the pyrimidine scaffold, such as replacing a thiazole with a phenyl group (e.g., LUF6941 vs. LUF7064), can extend RT from 5 to 132 minutes despite similar binding affinity (Ki = 1.3–5.0 nM) . This suggests that the target compound’s benzyl-piperazine group could similarly modulate kinetics.

Physicochemical and ADME Properties

- Synthetic Accessibility : The target compound’s 3-oxopiperazine ring may complicate synthesis compared to simpler dihydropyrimidines (), but methods for analogous piperazine-pyrimidine hybrids are well-documented (e.g., ’s adamantane derivatives) .

Key Research Findings and Trends

Substituent-Driven Selectivity: The 4-benzyl-3-oxopiperazine group in the target compound likely confers selectivity for kinases (e.g., PKCθ) over adenosine receptors, contrasting with thiazole-based A1AR agonists .

Methylsulfanyl as a Pharmacophore: This group enhances binding affinity across diverse targets, as seen in both analgesic (IIh) and immunosuppressive (Compound 72) contexts .

Kinetic Optimization: Minor structural changes (e.g., piperazine vs. adamantane) can drastically alter drug-receptor residence times, a critical factor for therapeutic efficacy .

準備方法

Methylsulfanyl Group Retention

The methylsulfanyl group at C-2 is retained throughout the synthesis due to its stability under basic conditions. However, oxidative side reactions may occur if harsh oxidants (e.g., hydrogen peroxide) are present, necessitating inert atmospheres.

Cyano Group Stabilization

The C-5 cyano group remains intact due to the electron-withdrawing nature of the pyrimidine ring, which mitigates nucleophilic attack. Anhydrous conditions are critical to prevent hydrolysis to the carboxylic acid.

Alternative Synthetic Routes

One-Pot Multicomponent Synthesis

A streamlined method combines malononitrile, 4-benzyl-3-oxopiperazine-1-carbaldehyde, and methyl isothiocyanate in a single pot. This approach eliminates intermediate isolation, achieving an overall yield of 78%.

Advantages

-

Reduced purification steps

-

Lower solvent consumption

Solid-Phase Synthesis

Immobilized piperazine derivatives on Wang resin enable iterative coupling and cleavage steps. While yields are modest (60–65%), this method facilitates high-throughput screening of analogs.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.32–7.25 (m, 5H, benzyl-H), 4.02 (s, 2H, CH₂-benzyl), 3.85–3.72 (m, 4H, piperazine-H), 2.53 (s, 3H, SCH₃).

-

IR (KBr) : ν 2220 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 1260 cm⁻¹ (C=S).

Chromatographic Purity

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Stepwise Synthesis | 85 | 98 | 20 | High reproducibility |

| One-Pot Multicomponent | 78 | 95 | 8 | Reduced steps |

| Solid-Phase | 65 | 90 | 24 | High-throughput compatibility |

Challenges and Optimization Strategies

Q & A

Q. What are the critical steps and reagents in synthesizing 4-(4-benzyl-3-oxopiperazin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key reagents include:

- Bases (e.g., sodium hydroxide) for deprotonation and facilitating substitution reactions .

- Solvents like dichloromethane (DCM) or dimethylformamide (DMF) to solubilize intermediates .

- Reducing agents (e.g., sodium borohydride) for stabilizing reactive intermediates during piperazine ring formation .

Reaction temperatures (e.g., 60–80°C) and time (12–24 hours) are optimized to maximize yield and minimize side products .

Q. How is the compound characterized for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the piperazine ring, pyrimidine backbone, and methylsulfanyl group. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while Mass Spectrometry (MS) confirms molecular weight . For crystalline derivatives, X-ray diffraction provides atomic-level spatial arrangement details .

Q. What are the primary chemical reactions this compound undergoes?

- Oxidation : The methylsulfanyl group (–SCH₃) can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide or potassium permanganate .

- Substitution : The pyrimidine ring’s nitrile (–CN) group is reactive toward nucleophilic substitution, enabling further functionalization .

- Reduction : The 3-oxopiperazine moiety may undergo selective reduction with lithium aluminum hydride (LiAlH₄) to form secondary amines .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example:

- Reaction path searches identify energy barriers for substitution reactions at the pyrimidine ring .

- Solvent effects are modeled using polarizable continuum models (PCM) to select optimal solvents (e.g., DMF vs. acetonitrile) .

Experimental validation via Design of Experiments (DoE) refines computational predictions, reducing trial-and-error iterations .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or off-target interactions. Methodological strategies include:

- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. non-cancer) to assess selectivity .

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity (e.g., kinase inhibition) .

- Metabolomic profiling : Identify metabolic byproducts (e.g., cytochrome P450-mediated modifications) that alter activity .

Q. What strategies mitigate side reactions during functionalization of the pyrimidine ring?

- Protecting groups : Temporarily block the 3-oxopiperazine moiety with tert-butoxycarbonyl (Boc) to prevent undesired reactivity .

- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) enable regioselective cross-coupling at the pyrimidine’s C-5 position .

- Low-temperature kinetics : Slow addition of reagents at –20°C minimizes dimerization or polymerization .

Q. How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

- Lipophilicity optimization : Adjust logP values (target: 2–5) via substituent modifications (e.g., replacing –CN with –CF₃) .

- P-glycoprotein (P-gp) evasion : Introduce sterically hindered groups (e.g., tert-butyl) to reduce P-gp-mediated efflux .

- In silico BBB models : Tools like Molinspiration or SwissADME predict permeability scores pre-synthesis .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

| Technique | Parameters | Application Example | Reference |

|---|---|---|---|

| ¹H NMR | δ 7.2–7.4 (benzyl aromatic protons) | Confirms benzyl group integrity | |

| HPLC | Retention time: 8.2 min (C18 column) | Purity assessment (>95%) | |

| X-ray Diffraction | Space group: P2₁/c, Z = 4 | Confirms piperazine ring conformation |

Q. Table 2. Common Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| Sulfone derivatives | Over-oxidation of –SCH₃ | Controlled H₂O₂ stoichiometry (1:1 molar) |

| Piperazine ring-opening | Acidic conditions | Neutralize reaction medium post-synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。